molecular formula C11H14FNO2 B123334 Tert-butyl 4-amino-2-fluorobenzoate CAS No. 140373-77-9

Tert-butyl 4-amino-2-fluorobenzoate

Cat. No. B123334
M. Wt: 211.23 g/mol
InChI Key: FCCRKNYAZJHMME-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-2-fluorobenzoate is a chemical compound with the empirical formula C19H20FNO4 . It has a molecular weight of 345.36 . The compound is solid in form .


Synthesis Analysis

The synthesis of N-substituted derivatives of tert-butyl 4-aminobenzoate, which includes tert-butyl 4-amino-2-fluorobenzoate, can be achieved via a palladium-catalyzed amination of tert-butyl 4-bromobenzoate with the appropriate free amine . This method provides a convenient route to N-substituted derivatives of tert-butyl 4-aminobenzoate .


Molecular Structure Analysis

The SMILES string of Tert-butyl 4-amino-2-fluorobenzoate is CC(OC(C1=CC=C(C=C=1F)NC(OCC2=CC=CC=C2)=O)=O)(C)C . The InChI is 1S/C19H20FNO4/c1-19(2,3)25-17(22)15-10-9-14(11-16(15)20)21-18(23)24-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,21,23) .


Physical And Chemical Properties Analysis

Tert-butyl 4-amino-2-fluorobenzoate is a solid compound . The exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.

Scientific Research Applications

1. Synthesis and Structural Analysis

Tert-butyl 4-amino-2-fluorobenzoate and its derivatives have been extensively studied for their synthesis and structural properties. For instance, a study conducted by Sanjeevarayappa et al. (2015) focused on the synthesis and characterization of a compound derived from tert-butyl 4-amino-2-fluorobenzoate, confirming its structure through X-ray diffraction and other spectroscopic methods. This highlights the chemical’s role in the development of new molecular structures.

2. Role as an Intermediate in Synthesis

The compound has been utilized as an important intermediate in the synthesis of other complex molecules. Zhang et al. (2022) explored its use in the synthesis of a target mTOR targeted PROTAC molecule, emphasizing its significance in advanced synthetic routes [Zhang et al., 2022].

3. Applications in Magnetic Materials

Research by Tretyakov et al. (2019) has also demonstrated the utility of tert-butyl 4-amino-2-fluorobenzoate derivatives in the field of magnetic materials. Their study involved the synthesis of fluorinated phenyl tert-butyl nitroxides, showcasing its potential in creating new magnetic compounds.

4. Developing Novel Polymeric Materials

The chemical's derivatives have been employed in the development of new polymeric materials. For example, Hsiao et al. (1999) synthesized various polyhydrazides and poly(amide–hydrazide)s using derivatives of tert-butyl 4-amino-2-fluorobenzoate, resulting in materials with unique thermal and solubility properties [Hsiao et al., 1999].

properties

IUPAC Name

tert-butyl 4-amino-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-11(2,3)15-10(14)8-5-4-7(13)6-9(8)12/h4-6H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCRKNYAZJHMME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434890
Record name TERT-BUTYL 4-AMINO-2-FLUOROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-amino-2-fluorobenzoate

CAS RN

140373-77-9
Record name TERT-BUTYL 4-AMINO-2-FLUOROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 140373-77-9
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Synthesis routes and methods I

Procedure details

A solution of 1.109 g (20.73 mmol, 10 eq.) of ammonium chloride in 6.25 ml of ethanol and 3.125 ml of water was heated to 95° C., and 500 mg (2.07 mmol) of tert-butyl 2-fluoro-4-nitrobenzoate were added. 347 mg (6.22 mmol, 3 eq.) of iron powder were added in small portions over 1 h. The reaction mixture was then stirred at 95° C. for 30 min, and the hot mixture was then filtered through kieselguhr. The filter cake was washed with ethanol and the filtrate was freed from ethanol under reduced pressure. The aqueous phase was extracted three times with in each case 20 ml of diethyl ether. The combined organic phases were washed with saturated aqueous sodium chloride solution, dried (sodium sulphate), filtered and concentrated under reduced pressure. The crude product was purified by normal phase chromatography (mobile phase: cyclohexane/ethyl acetate 30%-50% mixtures). Yield: 280 mg (51% of theory).
Quantity
1.109 g
Type
reactant
Reaction Step One
Quantity
6.25 mL
Type
solvent
Reaction Step One
Name
Quantity
3.125 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
347 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

tert-Butyl 2-fluoro-4-nitrobenzoate (24.2 g, 0.100 mol) was added to a warm (95° C.) solution of ammonium chloride (53.5 g, 1.00 mol), dissolved in ethanol (300 ml) and water (150 ml). Iron powder (325 mesh, 16.8 g, 0.300 mol) was added with stirring in small portions over ca. 1 h. The reaction mixture was stirred and heated at 95° C. for another 30 minutes and then filtered while still warm. The filter cake was washed thoroughly with excess ethanol. The filtrate and washings were diluted with water (1 L) and extracted with ether (3×150 ml). Combined ether extracts were washed with water and brine, dried (MgSO4), and evaporated to give the product as an off-white solid (21.1 g, 98%); mp 100-101° C. 1H NMR.
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
53.5 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Quantity
16.8 g
Type
catalyst
Reaction Step Five
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-amino-2-fluorobenzoate
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Tert-butyl 4-amino-2-fluorobenzoate
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Tert-butyl 4-amino-2-fluorobenzoate
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Tert-butyl 4-amino-2-fluorobenzoate
Reactant of Route 5
Tert-butyl 4-amino-2-fluorobenzoate
Reactant of Route 6
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Tert-butyl 4-amino-2-fluorobenzoate

Citations

For This Compound
1
Citations
V Bavetsias, AL Jackman, R Kimbell… - Journal of medicinal …, 1996 - ACS Publications
… Alkylation of tert-butyl 4-amino-2-fluorobenzoate (51) 24 with 6-(bromomethyl)-3,4-dihydro-2-methyl-4-oxo-3-[(pivaloyloxy)methyl]quinazoline (49) 27 or 6-(bromomethyl)-3,4-dihydro-2,7…
Number of citations: 42 pubs.acs.org

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